5-Isothiocyanato-2-methylpyridine

Description

Overview of Isothiocyanate Chemistry and its Significance

Isothiocyanates are organic compounds characterized by the functional group -N=C=S. wikipedia.org This group's reactivity, particularly its susceptibility to nucleophilic attack at the central carbon atom, makes isothiocyanates valuable intermediates in organic synthesis. wikipedia.orgontosight.ai They are precursors for a variety of sulfur- and nitrogen-containing heterocycles. mdpi.com

Naturally occurring isothiocyanates are found in cruciferous vegetables like broccoli and cabbage, where they are derived from the enzymatic hydrolysis of glucosinolates. rjpharmacognosy.iroregonstate.edu These natural compounds have garnered significant attention for their potential biological activities. rjpharmacognosy.irontosight.ai Synthetic isothiocyanates, on the other hand, offer a broader range of structures and have become indispensable reagents in various chemical fields. rsc.org

Structural Characteristics of Pyridine-Based Isothiocyanates

Pyridine-based isothiocyanates are a specific class of heterocyclic isothiocyanates where the -NCS group is attached to a pyridine (B92270) ring. cas.cz The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, influences the reactivity of the isothiocyanate group. The electron-withdrawing nature of the pyridine nitrogen can enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. nih.gov

The position of the isothiocyanate group on the pyridine ring, along with other substituents, significantly impacts the molecule's electronic properties and reactivity. For instance, the reactivity of pyridyl isothiocyanates in cycloaddition reactions has been a subject of study. cas.cz The presence of the pyridine moiety also introduces the possibility of coordination with metal ions, leading to the formation of complex structures with interesting properties. researchgate.netresearchgate.nettandfonline.com

Historical Context of Pyridyl Isothiocyanate Discovery and Early Applications

The study of isothiocyanates has a long history, with the thiocyanate (B1210189) ion (NCS⁻) first isolated in 1809. acs.org The therapeutic potential of thiocyanates was explored as early as 1903 for the treatment of hypertension. nih.gov The development of synthetic methods for isothiocyanates, such as the reaction of amines with thiophosgene (B130339), paved the way for the preparation of a wide variety of these compounds, including those derived from pyridine. mdpi.com

Early applications of pyridyl isothiocyanates were primarily in the realm of organic synthesis. Their ability to react with a range of nucleophiles made them useful building blocks for more complex heterocyclic systems. cas.cz For example, their reactions with diazoalkanes and azoimide have been used to synthesize thiadiazoles and thiatriazoles. cas.cz

Scope and Academic Relevance of 5-Isothiocyanato-2-methylpyridine within this Class

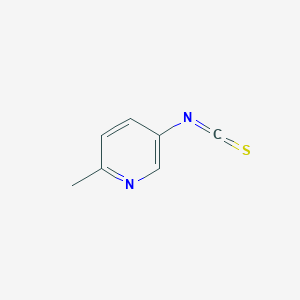

This compound, with the chemical formula C₇H₆N₂S, is a specific pyridyl isothiocyanate that has found utility in various research applications. google.comgoogle.com Its structure features a methyl group at the 2-position and an isothiocyanate group at the 5-position of the pyridine ring. This substitution pattern influences its chemical behavior and potential applications.

The academic relevance of this compound lies in its role as a versatile chemical intermediate. It has been used in the synthesis of more complex molecules, particularly in the context of medicinal chemistry research. google.comgoogle.com For instance, it has been cited in patents related to the preparation of derivatives for pharmaceutical applications. google.comgoogle.com The study of its reactions and properties contributes to the broader understanding of pyridyl isothiocyanate chemistry and the development of new synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 860427-21-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₆N₂S | google.comgoogle.com |

| Molecular Weight | 150.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAODYMCMUGIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Isothiocyanato 2 Methylpyridine and Analogous Pyridyl Isothiocyanates

Precursor Synthesis Strategies for 2-Methylpyridine (B31789) Derivatives

The primary precursor for the synthesis of 5-isothiocyanato-2-methylpyridine is 5-amino-2-methylpyridine (B47470). The strategic synthesis of this intermediate is a critical first step. Several methods have been established for the amination of pyridine (B92270) rings.

One common approach is the Chichibabin reaction, which involves the direct amination of a pyridine ring. For instance, 3-methylpyridine (B133936) can be reacted with sodium amide (sodamide) in an inert solvent like xylene or toluene (B28343) at elevated temperatures and pressures to produce a mixture of 2-amino-5-methylpyridine (B29535) and 2-amino-3-methylpyridine. google.comyoutube.com The reaction proceeds via nucleophilic substitution, where the amide ion attacks the pyridine ring, followed by the elimination of a hydride ion. youtube.com

Another versatile method starts from 3-methyl-pyridine 1-oxide. This precursor can be converted into an ammonium (B1175870) salt intermediate by reacting it with a trialkylamine and an electrophilic compound such as phosgene (B1210022) or thionyl chloride. google.comchemicalbook.comgoogle.com This intermediate is then subjected to high temperatures in the presence of hydrogen bromide to yield 2-amino-5-methylpyridine. google.comchemicalbook.comgoogle.com

Furthermore, nucleophilic aromatic substitution (SNAr) on halo-substituted pyridines provides another route. For example, 2-bromo-5-methylpyridine (B20793) can be aminated using ammonia (B1221849) or other amination agents, often with the aid of a catalyst, to produce 2-amino-5-methylpyridine. chemicalbook.com The reactivity of the halopyridine is a key factor in this type of reaction. researchgate.net

Conversion of Aminopyridines to Isothiocyanates

Once the aminopyridine precursor is obtained, the next crucial step is the conversion of the amino group (-NH₂) into an isothiocyanate group (-NCS). The synthesis of isothiocyanates from pyridyl amines can be more challenging than from their aryl amine counterparts due to the lower nucleophilicity of the pyridyl amine. google.com Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

A historically significant and widely used method for converting primary amines to isothiocyanates is the reaction with thiophosgene (B130339) (CSCl₂). google.comgoogle.comsigmaaldrich.com The reaction is typically carried out in a two-phase system, for example, chloroform (B151607) and a saturated aqueous solution of sodium bicarbonate, at low temperatures. sigmaaldrich.com An organic base like triethylamine (B128534) may also be used to trap the hydrogen chloride byproduct. sigmaaldrich.com

While effective, thiophosgene is a highly toxic, volatile, and expensive reagent, which has prompted the development of safer alternatives. google.com These "thiocarbonyl transfer" reagents include thiocarbonyl-diimidazole and di-2-pyridyl thionocarbonate, which can also facilitate the conversion of aminopyridines to their corresponding isothiocyanates. google.com

A common and more accessible alternative to thiophosgene-based methods involves the use of carbon disulfide (CS₂). google.comwikipedia.org This approach is generally a two-step process. First, the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. google.comwikipedia.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbon of CS₂. wikipedia.org The choice of base is critical for the efficient formation of this salt. google.com In the second step, the dithiocarbamate salt is decomposed using a desulfurizing agent to yield the final isothiocyanate product. google.com

A variety of desulfurizing agents have been employed for this purpose, including p-toluenesulfonyl chloride, iodine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and cyanuric chloride. youtube.com

A significant refinement of the carbon disulfide method is a one-pot process that utilizes aqueous iron(III) chloride (FeCl₃) for the desulfurization step. google.comchemicalbook.com In this procedure, the dithiocarbamate salt is generated in situ by treating the aminopyridine with carbon disulfide and a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH). google.comgoogle.com Subsequently, an aqueous solution of FeCl₃ is added to the reaction mixture, which promotes the desulfurization of the dithiocarbamate intermediate, leading to the formation of the pyridyl isothiocyanate. google.comwikipedia.org This method has proven to be effective for a broad range of pyridyl amines, including those with electron-deficient rings, and offers the advantages of a one-pot procedure under relatively mild conditions. google.comgoogle.com

Research continues to yield novel and more efficient methods for isothiocyanate synthesis. These advancements often focus on improving yields, broadening substrate scope, and employing more environmentally benign conditions.

Sodium Persulfate: An efficient, one-pot synthesis has been developed using sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water, offering a greener alternative. researchgate.net

Visible-Light Photocatalysis: A mild and metal-free method utilizes visible-light photocatalysis. The reaction of amines with carbon disulfide is promoted by green LED light and a photocatalyst like Rose Bengal in the presence of a base, providing good yields of both aliphatic and aromatic isothiocyanates. lobachemie.com

Elemental Sulfur: Isocyanides can be converted to isothiocyanates using elemental sulfur with catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offering a sustainable approach that avoids highly toxic reagents. researchgate.net

Triazine-based Reagents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a new and efficient desulfurizing agent for the one-pot, two-step synthesis of isothiocyanates from primary amines.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is essential for maximizing the yield and purity of pyridyl isothiocyanates. Key factors include the choice of base, solvent, temperature, and reaction time.

In the widely used carbon disulfide and iron(III) chloride-mediated synthesis, the selection of the base is of decisive importance for the initial formation of the dithiocarbamate salt. google.comgoogle.com For aminopyridines with electron-donating groups, a milder base like DABCO in a solvent such as tetrahydrofuran (B95107) (THF) is often sufficient. google.com However, for less nucleophilic, electron-deficient aminopyridines, a stronger base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) is required to drive the reaction to completion. google.comgoogle.com

The reaction time for the formation of the dithiocarbamate intermediate can vary from a few hours to several hours at room temperature, depending on the reactivity of the starting amine. google.com The subsequent desulfurization with iron(III) chloride is typically rapid, often completing within an hour at room temperature. google.comgoogle.com Researchers have systematically optimized these conditions to synthesize a variety of pyridyl isothiocyanates, achieving moderate to good yields even for challenging substrates. google.com

The following tables present data from optimization studies for the synthesis of pyridyl isothiocyanates using the CS₂/FeCl₃ method, illustrating the impact of different bases and substrates on reaction outcomes.

Table 1: Preparation of Aromatic Isothiocyanates Using DABCO as Base Reaction conditions: amine (8.0 mmol), CS₂ (excess), DABCO (16.0 mmol), THF (10 mL), room temperature; followed by FeCl₃·6H₂O (16.0 mmol), room temperature, 1 h. google.com

| Entry | Starting Amine | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Amino-2-methylpyridine | 3 | This compound | 91 |

| 2 | 4-Methoxyaniline | 2 | 4-Isothiocyanato-1-methoxybenzene | 90 |

| 3 | 3-Aminopyridine | 5 | 3-Isothiocyanatopyridine | 85 |

Table 2: Preparation of Electron-Deficient Pyridyl Isothiocyanates Using NaH as Base Reaction conditions: amine (8.0 mmol), CS₂ (32.0 mmol), NaH (9.6 mmol), DMF (8 mL), room temperature, 6 h; followed by Et₃N (8.0 mmol), FeCl₃·6H₂O (16.0 mmol), room temperature, 1 h. google.com

| Entry | Starting Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Amino-5-nitropyridine | 2-Isothiocyanato-5-nitropyridine | 78 |

| 2 | 2-Amino-3,5-dinitropyridine | 3,5-Dinitro-2-isothiocyanatopyridine | 65 |

| 3 | 4-Amino-3,5-dinitropyridine | 3,5-Dinitro-4-isothiocyanatopyridine | 71 |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound and its analogs from a small-scale laboratory experiment to a larger, multi-gram production requires careful consideration of several critical factors. While a one-pot synthesis involving the reaction of 5-amino-2-methylpyridine with carbon disulfide and subsequent desulfurization with iron(III) chloride has been identified as a viable and scalable route, its successful implementation on a larger scale necessitates a thorough understanding of reaction kinetics, thermodynamics, and practical operational challenges. nih.govresearchgate.netsemanticscholar.orgnih.gov

A primary concern in scaling up this synthesis is the management of reaction parameters. The initial formation of the dithiocarbamate salt from 5-amino-2-methylpyridine and carbon disulfide is a crucial step. On a larger scale, inefficient mixing can lead to localized concentration gradients, potentially resulting in the formation of unwanted byproducts. The rate of addition of carbon disulfide, a volatile and flammable reagent, must be carefully controlled to maintain a consistent reaction temperature and prevent pressure buildup.

The subsequent desulfurization with iron(III) chloride is an exothermic process. nih.gov What may be a negligible temperature increase in a small flask can become a significant safety hazard in a larger reaction vessel. Inadequate heat dissipation can lead to a runaway reaction, compromising both yield and safety. Therefore, efficient stirring and external cooling are paramount. The choice of solvent also plays a critical role, not only in dissolving the reactants but also in aiding heat transfer.

Work-up and purification procedures also require modification for larger scale operations. While small-scale purifications often rely on column chromatography, this method can be time-consuming and require large volumes of solvent for multi-gram quantities. epo.org Alternative purification strategies such as distillation or recrystallization should be explored. However, the thermal stability of this compound must be considered to prevent decomposition during distillation. The work-up of the iron-containing byproducts from the desulfurization step can also present challenges on a larger scale, potentially leading to emulsion formation during aqueous extractions, which can complicate the isolation of the desired product.

To mitigate these challenges, a systematic approach to process optimization is recommended. This involves studying the impact of key variables on the reaction outcome at an intermediate scale before proceeding to a larger production.

Key Parameters for Scale-Up Optimization:

| Parameter | Small-Scale (mmol) Consideration | Large-Scale (multi-gram) Consideration | Potential Issues on Scale-Up | Mitigation Strategies |

| Reagent Addition | Rapid addition often tolerated. | Controlled, slow addition is critical. | Localized "hot spots," pressure buildup, side reactions. | Use of an addition funnel or syringe pump for controlled delivery. |

| Temperature Control | Often managed with a simple ice bath. | Requires efficient external cooling and monitoring. | Exothermic reaction can lead to runaway conditions. | Mechanical stirring, larger cooling bath, monitoring with a thermocouple. |

| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is necessary. | Inefficient mixing leads to poor heat transfer and side reactions. | Use of an appropriately sized stir paddle and motor. |

| Reaction Time | May be shorter due to efficient heat and mass transfer. | May need to be adjusted based on thermal and mixing efficiency. | Incomplete reaction or byproduct formation. | Reaction monitoring by techniques like TLC or GC-MS. |

| Work-up | Simple liquid-liquid extraction. | Potential for emulsion formation. | Difficult and slow phase separation. | Use of brine washes, centrifugation, or filtration aids. |

| Purification | Column chromatography is common. | Chromatography may be impractical. | Time-consuming, large solvent consumption. | Development of distillation or recrystallization protocols. |

It is also important to note that the lower nucleophilicity of pyridyl amines compared to other aryl amines can make the initial dithiocarbamate formation more challenging. nih.gov This may necessitate optimization of the base and solvent system to ensure complete conversion of the starting material, a factor that becomes even more critical at a larger scale to maximize yield and simplify purification.

Iii. Chemical Reactivity and Derivatization Strategies of 5 Isothiocyanato 2 Methylpyridine

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The central carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for attack by nucleophiles. This leads to the formation of various addition products, with the specific outcome depending on the nature of the nucleophilic agent.

The reaction of isothiocyanates with primary or secondary amines is a classical and highly efficient method for the synthesis of substituted thioureas. 5-Isothiocyanato-2-methylpyridine readily reacts with a wide array of amines to furnish the corresponding N-(6-methylpyridin-3-yl)thioureas. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. organic-chemistry.orgorgsyn.orgresearchgate.net This reaction is generally carried out under mild conditions and is a cornerstone in the derivatization of this compound.

For instance, the reaction serves as a critical step in the synthesis of more complex heterocyclic systems. In the preparation of N-phenylthiazolo[5,4-b]pyridin-2-amine, 3-amino-2-chloro-5-methylpyridine is reacted with phenyl isothiocyanate. nih.govsemanticscholar.org While this example uses a different isothiocyanate, the principle is directly applicable: reacting this compound with various aminopyridines or other aminoheterocycles would yield the corresponding thiourea (B124793) intermediates, which can be valuable for further synthetic transformations. nih.govsemanticscholar.org

The general reaction is versatile, accommodating a wide range of primary and secondary aliphatic and aromatic amines. organic-chemistry.org The reaction conditions can be optimized, with some syntheses proceeding efficiently in aqueous media or "on-water," which offers a sustainable and simple method for product isolation. organic-chemistry.org

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines This table is illustrative of the general reaction type.

| Isothiocyanate Reactant | Amine Reactant | Product Type | Significance/Reference |

|---|---|---|---|

| Methyl Isothiocyanate | Ammonia (B1221849) | Methylthiourea | General method for alkyl thioureas. orgsyn.org |

| Phenyl Isothiocyanate | 3-Amino-2-chloro-5-methylpyridine | 1-(2-Chloro-5-methylpyridin-3-yl)-3-phenylthiourea | Intermediate in thiazolopyridine synthesis. semanticscholar.org |

| General Isothiocyanates | Primary/Secondary Amines | Unsymmetrical (Thio)ureas | "On-water" sustainable synthesis. organic-chemistry.org |

| Carbamoyl Isothiocyanates | Primary Amines | N-Carbamoyl Thioureas | Precursors for guanidines. organic-chemistry.org |

Similar to amines, alcohols can act as nucleophiles, attacking the isothiocyanate group to form thiocarbamates (also known as thiourethanes). However, this reaction is generally less facile than the corresponding reaction with amines because alcohols are weaker nucleophiles. The reaction of this compound with an alcohol (R'-OH) would yield an O-alkyl N-(6-methylpyridin-3-yl)carbamothioate.

The synthesis of thiocarbamates from isothiocyanates is a known transformation. researchgate.net Multicomponent reactions involving isocyanides, elemental sulfur, and alcohols or thiols proceed through an isothiocyanate intermediate, which is then trapped by the alcohol to afford the thiocarbamate product under mild, catalyst-free conditions. nih.gov This indicates the inherent reactivity of the isothiocyanate group toward alcohols. nih.gov Another synthetic approach involves using a triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN system to convert alcohols into thiocyanates or isothiocyanates, highlighting the interchangeability of these functional groups under certain conditions. researchgate.net

The kinetics of the nucleophilic addition to isothiocyanates are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the isothiocyanate itself. The isothiocyanate group (-NCS) is less electrophilic than the isocyanate group (-NCO) due to the lower electronegativity of sulfur compared to oxygen, resulting in slower reaction kinetics for nucleophilic additions.

Kinetic studies on the reaction of phenyl isothiocyanate with various nucleophiles have been conducted to quantify electrophilicity and nucleophilicity parameters. acs.org For the pyridinolysis of related isothiocyanophosphate compounds, mechanistic changes from a concerted to a stepwise pathway have been observed, depending on the electronic nature of substituents on the aryl rings. researchgate.net Such a change might be possible for this compound depending on the attacking pyridine-based nucleophile. The reaction mechanism can be probed using Hammett plots, where the reaction rate is correlated with the electronic properties of substituents. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction, identify electrophilic centers, and predict regioselectivity in reactions with nucleophiles like amines or alcohols. These theoretical predictions can be validated by experimental kinetic studies, for example, by monitoring reaction rates via UV-Vis spectroscopy.

Cycloaddition Chemistry Involving the Isothiocyanate Group

The C=N and C=S double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing pathways to a variety of sulfur- and nitrogen-containing heterocyclic compounds. These reactions are powerful tools for constructing complex molecular architectures from relatively simple precursors.

This compound is a valuable precursor for synthesizing fused heterocyclic systems. A prominent example is the synthesis of thiazolo[5,4-b]pyridines. This transformation involves the reaction of an isothiocyanate with a 3-amino-2-chloropyridine (B31603) derivative. nih.govsemanticscholar.org The initial step is a nucleophilic addition of the amino group to the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular nucleophilic substitution, where the sulfur atom of the thiourea displaces the adjacent chlorine atom, leading to the formation of the fused thiazole (B1198619) ring. semanticscholar.org

Isothiocyanates also undergo [4+2] cycloaddition (Diels-Alder type) reactions. For example, 2-pyridyl isothiocyanates can react with various dienophiles like isocyanates and aldimines to create pyrido[1,2-a]-1,3,5-triazine derivatives. globalauthorid.com Furthermore, 1,3-dipolar cycloadditions are common. Nitropyridyl isocyanates, which are structurally related to the title compound, react with azides to form tetrazolinones. researchgate.net This suggests that this compound could react similarly with 1,3-dipoles to generate five-membered heterocyclic rings.

Table 2: Examples of Heterocycle Formation from Isothiocyanates This table illustrates the types of cycloaddition reactions isothiocyanates undergo.

| Isothiocyanate Type | Reaction Partner | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Aryl Isothiocyanate | 3-Amino-2-chloropyridine | Addition-Intramolecular Cyclization | Thiazolo[5,4-b]pyridine | nih.govsemanticscholar.org |

| 2-Pyridyl Isothiocyanate | Isocyanates, Aldimines | [4+2] Cycloaddition | Pyrido[1,2-a]-1,3,5-triazine | globalauthorid.com |

| Nitropyridyl Isocyanate | Trimethylsilylazide (TMSA) | 1,3-Dipolar Cycloaddition | Tetrazolinone | researchgate.net |

| Glycosyl Isothiocyanate | Glutaconaldehyde salts | Cycloaddition | Pyridine (B92270) Nucleoside (2-thiono-3-pyridine carboxaldehyde) | wmich.edu |

Many synthetic routes that utilize this compound involve an initial nucleophilic addition followed by a subsequent intramolecular cyclization. The formation of thiazolo[5,4-b]pyridines mentioned above is a prime example of such a pathway. semanticscholar.org

The propensity of thiourea derivatives to undergo intramolecular cyclization is a well-documented phenomenon in organic synthesis. scispace.comresearchgate.netpleiades.online Depending on the substituents and the reaction conditions, various heterocyclic rings can be formed. For example, thioureas derived from sulphoraphene undergo base-catalyzed intramolecular addition to form tetrahydropyrimidine-2-thiones. scispace.com Similarly, thioureas bearing pendant hydroxyl groups can be cyclized with bromoacyl bromides to yield iminothiazolidinones. researchgate.net

In the context of this compound, if it is first reacted with a nucleophile that contains a second reactive site (e.g., a hydroxyl or carboxyl group), the resulting thiourea derivative could be designed to undergo a subsequent intramolecular cyclization. This strategy allows for the construction of diverse five- or six-membered heterocycles attached to the 6-methylpyridine core. The specific outcome—whether the sulfur or a nitrogen atom of the thiourea acts as the internal nucleophile—can often be controlled by the reaction conditions and the nature of the electrophilic site within the molecule. pleiades.online For instance, theoretical studies on phosphorylated thioureas show a preference for the formation of thiazaphospholine structures, highlighting the nucleophilicity of the sulfur atom in these cyclizations. pleiades.online

Derivatization for Analytical Applications

Chemical derivatization is a key strategy to improve the analytical properties of molecules, such as enhancing their chromatographic retention, improving ionization efficiency for mass spectrometry, and introducing a chromophore or fluorophore for spectroscopic detection. researchgate.netresearchgate.netnih.gov The isothiocyanate group of this compound is an excellent functional handle for the derivatization of nucleophilic compounds, particularly primary and secondary amines.

The isothiocyanate functional group readily reacts with primary and secondary amines under mild basic conditions to form stable thiourea derivatives. rsc.orggreyhoundchrom.com This reaction is fundamental to its application as a chemical labeling reagent. The pyridine ring within the this compound structure provides favorable characteristics for detection.

The general reaction for the labeling of an amine with this compound is as follows:

Analyte (Primary/Secondary Amine) + this compound → (2-Methylpyridin-5-yl)thiourea Derivative

This derivatization imparts several advantages for analytical detection:

Chromatographic Behavior : The derivatization process alters the polarity of the analyte. For highly polar, low-molecular-weight amines that are poorly retained on reversed-phase chromatography columns, conversion to the more hydrophobic thiourea derivative increases retention time and improves peak shape, leading to better separation from interfering matrix components. researchgate.netresearchgate.net

Spectroscopic Detection : While the pyridine moiety itself provides some UV absorbance, the formation of the thiourea linkage can modify the electronic structure, potentially enhancing UV-Vis detection. rsc.org For fluorescence detection, specific isothiocyanate reagents containing fluorogenic groups are typically employed. mdpi.comtcichemicals.com Although this compound is not inherently fluorescent, its derivatives can be readily analyzed by UV detectors common in high-performance liquid chromatography (HPLC) systems.

The reaction conditions for derivatization are generally mild. For instance, studies involving the analogous reagent, phenyl isothiocyanate (PITC), often involve mixing the analyte with the reagent in a basic medium, such as a pyridine or triethylamine (B128534) solution in acetonitrile (B52724), followed by gentle heating (e.g., 60°C) for a short duration to ensure complete reaction. rsc.org

In the realm of LC-MS, chemical derivatization is a powerful tool to boost detection sensitivity, especially for compounds that exhibit poor ionization efficiency in their native form. ddtjournal.comddtjournal.comresearchgate.nettandfonline.com this compound, and analogous pyridyl isothiocyanates, are particularly effective for enhancing the detection of amines in positive-ion electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov

The enhancement of sensitivity stems from several factors:

Introduction of an Ionizable Site : The pyridine nitrogen in the derivatizing tag is a basic site that is readily protonated in the acidic mobile phases typically used in reversed-phase LC-MS. This pre-charged nature of the derivative significantly enhances its ionization efficiency in the ESI source, leading to a much stronger signal for the protonated molecule [M+H]⁺ compared to the underivatized amine. researchgate.netresearchgate.net

Favorable Fragmentation : The thiourea linkage formed upon derivatization provides a predictable and highly efficient fragmentation pathway during tandem mass spectrometry (MS/MS). researchgate.netnih.govresearchgate.net Collision-induced dissociation (CID) typically cleaves the C-N bond of the thiourea moiety, generating a common, intense product ion corresponding to the protonated isothiocyanate reagent. For this compound, this would be the protonated 2-methyl-5-isothiocyanatopyridine ion or a related fragment. This characteristic fragmentation allows for the use of selected reaction monitoring (SRM), a highly sensitive and selective MS/MS technique. ddtjournal.com

Improved Chromatography : As mentioned previously, the increased hydrophobicity of the derivatives improves their separation on reversed-phase columns, moving them to a region of the chromatogram with less background noise from the sample matrix, thereby improving the signal-to-noise ratio. researchgate.net

A study comparing 3-pyridyl isothiocyanate, a close structural analog, with other isothiocyanate reagents found it to be the most suitable for derivatizing amines for LC/ESI-MS/MS in terms of reactivity and detection sensitivity. researchgate.netnih.gov The derivatives were well-separated on a reversed-phase column and the efficient cleavage of the thiourea bond under CID resulted in a single, intense product ion, ideal for sensitive quantification. researchgate.netnih.gov

| Analyte Class | Derivatization Benefit | Detection Method | Reference |

|---|---|---|---|

| Biogenic Amines (e.g., dopamine, tyramine) | Increased ionization efficiency due to protonatable pyridine ring. | LC-ESI-MS/MS | researchgate.netmdpi.com |

| Amino Acids | Improved chromatographic retention and introduction of a fixed charge. | LC-ESI-MS/MS | researchgate.netrsc.org |

| Pharmaceuticals with primary/secondary amine groups | Predictable fragmentation for sensitive SRM analysis. | LC-ESI-MS/MS | researchgate.net |

| Volatile Amines | Conversion to less volatile, more easily separated thiourea derivatives. | LC-MS/MS | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions on the Pyridine Ring

While the isothiocyanate group is the primary site for derivatization for analytical labeling, the pyridine ring of this compound can potentially undergo palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org The success of such reactions on this specific substrate would depend on the relative reactivity of the C-X bond (where X is a leaving group like a halogen) on the pyridine ring versus the stability of the isothiocyanate group under the reaction conditions. researcher.life

Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Heck reactions. libretexts.orgwikipedia.orgorganic-chemistry.orglibretexts.org These reactions typically involve an organic halide or triflate coupling with an organometallic reagent. For a molecule like this compound, a halogen atom would need to be present on the pyridine ring, for example, at the 6-position, to act as the electrophilic partner in the coupling.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmit.edu It is widely used for creating biaryl linkages and has been successfully applied to pyridine derivatives. mdpi.comrsc.orgmdpi.com The reaction is known for its tolerance of a wide range of functional groups, though the strong bases often used could potentially react with the isothiocyanate group. Careful selection of milder basic conditions (e.g., using carbonates or phosphates) and appropriate palladium-ligand systems would be crucial. mit.edu

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It is a powerful method for synthesizing arylalkynes and has been applied to various heterocyclic systems, including pyridines. wikipedia.orgacs.org The reaction is typically run under mild, basic conditions (often using an amine base), which may be more compatible with the isothiocyanate functionality than the conditions of other coupling reactions. organic-chemistry.org

Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. mdpi.comlibretexts.orgdiva-portal.org The Heck reaction has been used to functionalize pyridine rings. mdpi.comthieme.de The regioselectivity and stereoselectivity of the reaction are key considerations. diva-portal.org

The feasibility of performing these reactions on a pyridine ring bearing an isothiocyanate group requires careful optimization to avoid undesired side reactions with the -NCS group. The isothiocyanate moiety is susceptible to nucleophilic attack, particularly under the basic conditions required for many coupling reactions. researcher.life However, modern advancements in catalyst and ligand design have enabled cross-coupling reactions on increasingly complex and functionalized substrates, suggesting that such transformations on this compound derivatives are plausible with careful methods development. nih.govbeilstein-journals.org

| Reaction | Typical Coupling Partners | Catalyst/Ligand System | Base | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ / PPh₃, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | libretexts.orgmit.edursc.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ / CuI (co-catalyst) | Et₃N, Piperidine, DIPA | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd₂(dba)₃ / P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃, NaOAc | mdpi.comdiva-portal.org |

Iv. Applications in Chemical Biology and Advanced Materials Research

Development of Molecular Probes and Labels in Chemical Biology

The isothiocyanate functional group is a key reactive moiety utilized in the development of molecular probes and labels for biomolecules. Its utility stems from its ability to form stable thiourea (B124793) linkages with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. While specific research on 5-Isothiocyanato-2-methylpyridine as a molecular probe is not extensively documented in publicly available literature, the principles of its application can be inferred from the well-established use of other isothiocyanate-containing reagents.

Isothiocyanates are widely employed for the labeling of proteins and polysaccharides. In protein labeling, the isothiocyanate group of a molecule like this compound would react with the primary amino groups on the protein surface under mild alkaline conditions to form a stable thiourea bond. sinobiological.com This covalent conjugation allows for the attachment of the 2-methylpyridine (B31789) moiety to the protein, which could then serve various purposes, such as acting as a tag for purification or detection. For instance, fluorescein (B123965) isothiocyanate (FITC) is a classic example of an isothiocyanate-based fluorescent label that has been used for decades in cellular imaging. sinobiological.com

Polysaccharide labeling with isothiocyanates is also a common strategy, particularly for polysaccharides that possess amino groups. mdpi.comresearchgate.net For polysaccharides that lack native amino groups, chemical modifications can be introduced to incorporate them, thereby enabling subsequent labeling with isothiocyanate reagents. Methods for labeling polysaccharides at hydroxyl groups using isothiocyanates have also been described. mdpi.comresearchgate.net

A general scheme for the reaction of an isothiocyanate with a primary amine on a biomolecule is presented below:

R-N=C=S (Isothiocyanate) + R'-NH₂ (Biomolecule) → R-NH-C(=S)-NH-R' (Thiourea conjugate)

| Reagent Type | Target Biomolecule | Functional Group Targeted | Resulting Linkage |

| Isothiocyanate | Proteins | Primary amines (e.g., lysine, N-terminus) | Thiourea |

| Isothiocyanate | Aminated Polysaccharides | Primary amines | Thiourea |

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While isothiocyanate reactions with amines are generally not considered bioorthogonal due to the abundance of amines in the cellular environment, the pyridine (B92270) moiety of this compound could potentially be functionalized to incorporate bioorthogonal handles. For example, an alkyne or azide (B81097) group could be introduced onto the pyridine ring, allowing for subsequent participation in well-established bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". organic-chemistry.orgnih.govsigmaaldrich.com

An alkyne-tagged version of the molecule could be used to identify protein targets within a complex biological sample, such as a cell lysate. nih.gov The tagged molecule would first react with its protein targets via the isothiocyanate group. Subsequently, a fluorescent or biotinylated azide probe could be attached to the alkyne handle through a click reaction, enabling visualization or enrichment of the labeled proteins. nih.gov

The covalent labeling of biomolecules with probes like this compound can be a valuable tool for studying molecular pathways and interactions in in vitro settings. By attaching this chemical entity to a specific protein, researchers can potentially track the protein's localization, monitor its interactions with other molecules, or probe its structural changes. While specific studies employing this compound for this purpose are not readily found, the general principle is widely applied in chemical biology. For instance, labeling a protein with a fluorescent probe allows for its visualization and tracking within a cellular context, providing insights into its dynamic behavior. nih.gov

Role as a Building Block in Complex Molecular Architectures

The structural features of this compound, namely the reactive isothiocyanate group and the coordinating pyridine ring, make it a potential building block for the synthesis of more complex molecules and materials.

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the nitrogen atom's lone pair of electrons. nih.gov The 2-methylpyridine unit of this compound can act as a ligand for transition metals. The isothiocyanate group can either remain as a reactive handle for further functionalization or participate in coordination itself, as the thiocyanate (B1210189) anion (NCS⁻), a close relative of the isothiocyanate group, is a versatile ligand that can coordinate to metals through either the nitrogen or sulfur atom, or act as a bridging ligand. nih.govnih.govjournals.co.zarsc.orgnasa.govresearchgate.net

The synthesis of coordination compounds often involves the reaction of a metal salt with a ligand in a suitable solvent. In this context, this compound could be used to synthesize discrete metal complexes or coordination polymers. For example, reaction with cobalt(II) thiocyanate in the presence of 2-methylpyridine has been shown to form tetrahedral complexes. rsc.org

| Metal Ion | Ligand Type | Potential Coordination Mode |

| Transition Metals (e.g., Co(II), Zn(II), Cu(II)) | 2-Methylpyridine | N-coordination |

| Transition Metals (e.g., Co(II), Zn(II), Cu(II)) | Isothiocyanate/Thiocyanate | N- or S-coordination, Bridging |

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govhzdr.deresearchgate.netrsc.orgnih.gov The pyridine moiety of this compound could serve as a coordinating site for the metal nodes in a MOF structure. The isothiocyanate group could be utilized in post-synthetic modification of the MOF, allowing for the covalent attachment of other functional molecules to the framework's interior or exterior surfaces. This approach could be used to tailor the properties of the MOF for specific applications, such as catalysis or selective adsorption.

In polymer chemistry, monomers containing reactive functional groups are used to build larger polymeric chains. The isothiocyanate group of this compound could be reacted with difunctional or polyfunctional amines to form thiourea-containing polymers. researchgate.net Additionally, the pyridine unit could be incorporated into the polymer backbone or as a pendant group, potentially imparting metal-coordinating properties to the resulting polymer. The synthesis of polymers containing pyrimidine (B1678525) nucleotides with thio-substituents has been explored, indicating the feasibility of incorporating sulfur-containing heterocyclic moieties into polymeric structures. nih.gov

Functionalization of Surfaces and Nanomaterials for Research Tools

The strategic modification of surfaces and nanomaterials is a cornerstone of modern chemical biology and materials science, enabling the development of sophisticated research tools with tailored functionalities. The compound this compound, while not extensively documented in this specific context, possesses a highly reactive isothiocyanate (-N=C=S) group attached to a pyridine scaffold. This chemical architecture makes it a potentially valuable, yet underexplored, reagent for the covalent immobilization of biomolecules and other ligands onto a variety of substrates. The principles guiding its application can be inferred from the well-established chemistry of aryl isothiocyanates in surface functionalization.

The isothiocyanate group is known for its efficient and specific reaction with primary amines to form stable thiourea linkages. This reaction is a cornerstone of bioconjugation chemistry and can be readily applied to the functionalization of surfaces and nanomaterials. mdpi.comnih.gov The general scheme involves the pre-functionalization of a substrate with amine groups, followed by treatment with the isothiocyanate-containing compound.

Table 1: Overview of Substrates and General Conditions for Surface Functionalization with Isothiocyanates

| Substrate Type | Material Examples | Amine Functionalization Method | Typical Reaction Conditions for Isothiocyanate Coupling |

| Surfaces | Glass slides, silicon wafers, gold films | Silanization with aminosilanes (e.g., APTES) | Room temperature, aprotic solvent (e.g., DMF, DMSO), anhydrous conditions |

| Nanomaterials | Mesoporous silica (B1680970) nanoparticles (MSNs), quantum dots, magnetic nanoparticles | Treatment with aminosilanes, polymer coating with amine-rich polymers | Aqueous or organic solvents, pH control (typically slightly basic) |

APTES: (3-Aminopropyl)triethoxysilane, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide

Functionalization of Surfaces:

The creation of functionalized surfaces is critical for the development of biosensors, microarrays, and platforms for studying cell-surface interactions. To functionalize a glass or silicon surface, it is typically first activated to generate hydroxyl groups, which can then react with an aminosilane (B1250345) reagent like (3-Aminopropyl)triethoxysilane (APTES). This process results in a surface coated with primary amine groups. Subsequent reaction with a solution of this compound would lead to the covalent attachment of the 2-methylpyridine moiety to the surface via a thiourea bond.

The pyridyl group of the immobilized molecule offers several advantages. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordination site, providing specific interaction points for subsequent molecular recognition events. The methyl group can introduce a degree of steric influence and hydrophobicity. Such functionalized surfaces could be employed as research tools for:

Selective protein immobilization: The unique chemical environment presented by the 2-methylpyridine group could be used to orient and immobilize specific proteins for structural or functional studies.

Sensor development: The pyridine nitrogen could serve as a recognition site for metal ions or other analytes, with binding events being detected by surface-sensitive techniques.

Functionalization of Nanomaterials:

The modification of nanomaterials with specific chemical entities is crucial for their application in bioimaging, diagnostics, and targeted delivery. Isothiocyanate chemistry provides a robust method for attaching molecules to the surface of various nanoparticles.

For instance, mesoporous silica nanoparticles (MSNs) can be synthesized to have amine groups on their exterior. mdpi.comnih.gov The reaction of these amine-functionalized MSNs with this compound would yield nanoparticles decorated with the 2-methylpyridine group. These modified nanoparticles could serve as versatile research tools.

Table 2: Potential Research Applications of this compound Functionalized Nanomaterials

| Functionalized Nanomaterial | Potential Research Application | Principle of Operation |

| Pyridine-functionalized MSNs | Controlled release systems | The pyridine group could act as a "gatekeeper" that responds to pH changes or the presence of specific metal ions to trigger the release of a payload from the pores. |

| Pyridine-functionalized Quantum Dots | Cellular imaging probes | The pyridine moiety could be used to target specific cellular compartments or to modulate the photophysical properties of the quantum dots in response to the local environment. |

| Pyridine-functionalized Magnetic Nanoparticles | Affinity purification | The pyridine group could serve as a ligand to capture specific proteins or metal-tagged biomolecules from complex mixtures for subsequent analysis. |

Research Findings from Analogous Systems:

While direct research on this compound in this area is limited, studies on other aryl isothiocyanates provide strong evidence for the feasibility of these applications. For example, fluorescein isothiocyanate (FITC) is widely used to label proteins and other amine-containing molecules for fluorescence microscopy and immunoassays. nih.gov Phenyl isothiocyanate has been conjugated to antibodies for in vivo applications. acs.org Furthermore, a straightforward methodology for the synthesis of isothiocyanate-functionalized mesoporous silica nanoparticles has been reported, highlighting the chemical stability and reactivity of these materials for further modification. mdpi.comnih.gov These examples underscore the utility of the isothiocyanate group as a versatile tool for surface and nanomaterial functionalization.

V. Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 5-Isothiocyanato-2-methylpyridine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For related 2-methylpyridine (B31789) derivatives, the methyl group protons typically appear as a singlet around 2.5 ppm. The aromatic protons on the pyridine (B92270) ring are expected to resonate in the region of 7.0 to 8.5 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the methyl and isothiocyanato substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In a related compound, 2-methylpyridine N-oxide, the methyl carbon appears at approximately 17.3 ppm, while the pyridine ring carbons are observed between 123.2 and 148.5 ppm. rsc.org For this compound, the highly characteristic carbon of the isothiocyanate group (-NCS) would be expected at a distinct chemical shift, typically in the range of 120-140 ppm.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~2.5 (s, 3H, -CH₃) | Singlet for the methyl protons. |

| 7.0 - 8.5 (m, 3H, Ar-H) | Complex multiplet for the aromatic protons on the pyridine ring. | |

| ¹³C | ~17-20 (-CH₃) | Methyl carbon. |

| ~120-150 (Ar-C) | Aromatic carbons of the pyridine ring. | |

| ~120-140 (-NCS) | Isothiocyanate carbon. |

Data is predicted based on analogous structures and general chemical shift ranges.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent feature in the FT-IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-NCS) group, which typically appears in the 2000-2100 cm⁻¹ region. The pyridine ring gives rise to several bands, including C-C and C-N stretching vibrations in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2800-3000 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2100 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₃) | Stretch | 2800 - 3000 | Medium |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 | Medium to Strong |

Data is based on characteristic infrared group frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The pyridine ring acts as a chromophore, exhibiting absorption bands in the ultraviolet region due to π → π* and n → π* electronic transitions. msu.edu The presence of the methyl and isothiocyanato substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity compared to unsubstituted pyridine. Analysis of related compounds suggests that the primary absorption bands for this compound would likely occur below 300 nm. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and investigating the fragmentation pattern of this compound. In techniques like electrospray ionization (ESI-MS), the molecule is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight of 150.20 Da. bldpharm.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide structural information, for instance, by showing the loss of the NCS group or fragmentation of the pyridine ring. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. bldpharm.com A common approach involves using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in purity assessment, reaction monitoring, and identification of byproducts. google.comresearchgate.net The successful analysis of isothiocyanates by GC often involves derivatization to enhance their volatility and thermal stability, which is a common practice for compounds containing reactive functional groups. researchgate.netumich.edu

The chromatographic separation is typically achieved on a capillary column, such as a Rxi-5Sil MS, with helium as the carrier gas. biotrop.org The temperature program of the gas chromatograph is optimized to ensure good resolution of the target analyte from other components in the sample matrix. A typical temperature program might start at a low temperature (e.g., 50°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C) to elute all compounds of interest. biotrop.org

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The fragmentation pattern is influenced by the structure of the molecule, with cleavage often occurring at the isothiocyanate group and the pyridine ring. umons.ac.be Comparison of the obtained mass spectrum with a library of known spectra, such as the NIST library, can confirm the identity of the compound. biotrop.org

Derivatization can be employed to improve the chromatographic behavior and detection sensitivity of amines and related compounds in GC-MS analysis. umich.eduddtjournal.comresearchgate.netnih.gov While specific derivatization strategies for this compound are not extensively detailed in the provided context, general approaches for isothiocyanates involve reactions that target the reactive NCS group to form more stable and volatile derivatives. researchgate.net The choice of derivatization reagent depends on the specific analytical goals. For instance, reagents can be chosen to introduce a specific tag that enhances ionization efficiency or directs fragmentation in a predictable manner, aiding in structural elucidation and sensitive detection. ddtjournal.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure determination for this compound is not available in the provided search results, extensive crystallographic data exists for related metal complexes containing methylpyridine and isothiocyanate ligands. researchgate.netnasa.govnasa.govjournals.co.zaresearchgate.netnih.govscience.govnih.govresearchgate.net These studies offer valuable insights into the expected structural features of the title compound.

In these complexes, the 2-methylpyridine ligand coordinates to the metal center through its nitrogen atom. The pyridine ring is typically planar, and the methyl group and the isothiocyanate substituent lie in or close to this plane. The isothiocyanate group (-N=C=S) is generally linear or near-linear.

The bond lengths and angles within the 2-methylpyridine and isothiocyanate moieties are expected to be consistent with those observed in related structures. For instance, in pyrimidine (B1678525) derivatives, C-C bond lengths in the ring are typically in the range of 1.37-1.40 Å, and C-N bond lengths are around 1.32-1.35 Å. researchgate.net In metal-isothiocyanate complexes, the M-N bond lengths are influenced by the nature of the metal. nih.gov The C-N and C-S bond lengths within the isothiocyanate group are characteristic of their double bond character.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below. It is important to note that these are expected values and would need to be confirmed by an actual single-crystal X-ray diffraction experiment.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. researchgate.netjocpr.com It is particularly effective for calculating the molecular structure and energy of organic compounds. DFT methods, such as B3LYP, are frequently employed to model molecular properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. jocpr.com For 5-isothiocyanato-2-methylpyridine, DFT calculations provide a foundational understanding of its electronic behavior and reactivity.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. jyu.fi

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. jocpr.comirjweb.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. DFT calculations can predict the energies and spatial distributions of these orbitals for this compound. The pyridine (B92270) nitrogen and the sulfur atom of the isothiocyanate group are typically regions of high electron density, influencing the distribution of the HOMO. The LUMO is often distributed over the electrophilic carbon atom of the isothiocyanate group and the pyridine ring.

Table 1: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |

To quantify the reactivity at specific atomic sites within a molecule, Fukui functions can be calculated using DFT. faccts.de Derived from the change in electron density as the number of electrons in the system changes, Fukui indices identify the most likely sites for nucleophilic, electrophilic, and radical attack. faccts.deacs.org

For this compound, three types of Fukui indices are relevant:

f+(r) : Predicts the site for nucleophilic attack, where the molecule accepts an electron. This is expected to be highest on the carbon atom of the -NCS group.

f-(r) : Predicts the site for electrophilic attack, where the molecule donates an electron. This is likely to be concentrated on the sulfur and nitrogen atoms.

f0(r) : Predicts the site for radical attack.

These indices are invaluable for understanding the regioselectivity of reactions, such as the addition of nucleophiles (e.g., amines or alcohols) to the isothiocyanate group.

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. By systematically rotating the C-N bond connecting the isothiocyanate group to the pyridine ring, a potential energy surface (PES) can be generated using DFT calculations. conicet.gov.ar This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). bath.ac.uk

The analysis helps to determine the preferred orientation of the isothiocyanate group relative to the pyridine ring, which can be influenced by steric hindrance from the adjacent methyl group and electronic interactions within the molecule. The planarity or non-planarity of the -NCS group with respect to the aromatic ring is a key outcome of such studies.

Molecular Dynamics Simulations

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities evolve.

For this compound, MD simulations could be employed to:

Investigate its behavior in different solvent environments, predicting solubility and solvation structures.

Simulate its interaction with larger systems, such as the surface of a material or the active site of an enzyme. nih.gov

Explore its aggregation behavior in solution at different concentrations.

Study the dynamics of its conformational changes, complementing the static picture from PES scans. nih.gov

These simulations provide a dynamic view of the molecule's interactions and behavior that is not accessible through static quantum chemical calculations alone. mdpi.com

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. acs.org For this compound, this involves mapping the entire reaction pathway for processes like its reaction with nucleophiles to form thioureas.

Such a study would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and a nucleophile) and the final product.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: Determining the energy barrier of the reaction (the energy difference between the transition state and the reactants). This allows for the prediction of reaction rates.

Investigating Intermediates: Identifying any stable species that may form during the course of the reaction.

These calculations can confirm whether a reaction proceeds through a concerted mechanism or a stepwise pathway and explain the observed regioselectivity and stereoselectivity. conicet.gov.aracs.org

Spectroscopic Property Prediction

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. science.govktu.edu

Vibrational Frequencies (IR and Raman): The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. jocpr.com These predicted frequencies correspond to the vibrational modes of the molecule, such as the characteristic and strong asymmetric stretching of the -NCS group (typically around 2000-2100 cm⁻¹), C-H stretches, and pyridine ring vibrations. Comparing the calculated spectrum with an experimental one is a powerful method for structural verification.

Chemical Shifts (NMR): Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). science.govethernet.edu.et Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used. science.gov These calculations can help assign the signals in experimental ¹H and ¹³C NMR spectra, predicting the chemical shifts for the aromatic protons, the methyl group protons, and the carbons in the pyridine ring and the isothiocyanate group. The predicted chemical shift for the isothiocyanate carbon is a particularly useful, though often challenging to observe experimentally, diagnostic marker. researchgate.net

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

| Property | Predicted Value | Assignment |

| IR Frequency | 2095 cm⁻¹ | -N=C=S Asymmetric Stretch |

| 1580 cm⁻¹ | Pyridine Ring C=C/C=N Stretch | |

| 2950 cm⁻¹ | Methyl C-H Stretch | |

| ¹³C NMR Shift | 145 ppm | C-NCS (Isothiocyanate Carbon) |

| 152 ppm | C2-Pyridine (bearing -CH₃) | |

| 125 ppm | C5-Pyridine (bearing -NCS) | |

| 23 ppm | -CH₃ (Methyl Carbon) | |

| ¹H NMR Shift | 2.6 ppm | -CH₃ Protons |

| 7.2-8.5 ppm | Aromatic Protons |

Vii. Future Perspectives in Pyridyl Isothiocyanate Chemistry

Emerging Synthetic Strategies for Enhanced Sustainability

The development of environmentally benign synthetic routes for pyridyl isothiocyanates is a key area of future research. Traditional methods often rely on hazardous reagents like thiophosgene (B130339) and its derivatives or carbon disulfide. nih.govrsc.org Modern approaches are shifting towards greener alternatives that minimize waste and energy consumption. nih.gov

Recent progress includes the use of elemental sulfur in combination with catalytic amounts of amine bases, such as DBU, in sustainable solvents like Cyrene™ or γ-butyrolactone (GBL). nih.govrsc.org This method has demonstrated high efficiency and tolerates a variety of functional groups, offering a more sustainable pathway to isothiocyanates. nih.gov Another promising strategy involves the Na2S2O8-mediated synthesis from primary amines in water, a green and practical procedure that accommodates a wide range of substrates, including chiral amines. rsc.org The use of water as a solvent and the avoidance of toxic reagents align with the principles of green chemistry. rsc.orgcbijournal.com

Furthermore, one-pot syntheses are gaining traction. For instance, a facile and environmentally friendly one-pot method for preparing pyridyl isothiocyanates from amines has been developed using aqueous iron(III) chloride-mediated desulfurization of an in situ generated dithiocarbamate (B8719985) salt. mdpi.comresearchgate.net This process utilizes inexpensive and low-toxicity reagents, making it an attractive alternative for synthesizing a broad spectrum of pyridyl isothiocyanates, including electron-deficient ones. mdpi.comresearchgate.net The use of hypervalent iodine(III) reagents, such as diacetoxyiodobenzene (B1259982), in micellar conditions in water also presents a metal-free and room-temperature method for desulfurization. tandfonline.com

The exploration of bio-based solvents, such as sabinene, derived from natural sources, is also an emerging trend. semanticscholar.orgmdpi.com These solvents offer a renewable alternative to petroleum-based options and have been successfully applied in the synthesis of related heterocyclic compounds. semanticscholar.orgmdpi.compreprints.org

Table 1: Comparison of Emerging Sustainable Synthetic Strategies for Isothiocyanates

| Synthetic Strategy | Key Features | Advantages |

| Amine-catalyzed sulfurization with elemental sulfur | Uses catalytic DBU and green solvents (Cyrene™, GBL). nih.govrsc.org | Low toxicity, reduced waste, high yields. nih.govrsc.org |

| Na2S2O8-mediated synthesis in water | Employs sodium persulfate for desulfurization in an aqueous medium. rsc.org | Green solvent, good chemoselectivity, tolerates diverse functional groups. rsc.org |

| One-pot synthesis with aqueous iron(III) chloride | In situ generation and desulfurization of dithiocarbamate salts. mdpi.comresearchgate.net | Operationally simple, inexpensive reagents, broad substrate scope. mdpi.comresearchgate.net |

| Hypervalent iodine(III) promoted synthesis | Utilizes diacetoxyiodobenzene in micellar water. tandfonline.com | Metal-free, room temperature, reusable aqueous medium. tandfonline.com |

| Use of bio-based solvents | Employs solvents like sabinene. semanticscholar.orgmdpi.com | Renewable resource, environmentally friendly alternative. semanticscholar.orgmdpi.com |

Advanced Applications in Bio-conjugation and Bio-labeling Methodologies

Pyridyl isothiocyanates, including 5-Isothiocyanato-2-methylpyridine, are valuable reagents in bioconjugation and bio-labeling due to the reactivity of the isothiocyanate group towards nucleophiles like the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. rsc.orgnih.govrsc.org This reaction forms stable thiourea (B124793) linkages. nih.govrsc.org

Future applications will likely focus on developing more sophisticated bioconjugation techniques. Isothiocyanates are favored over isocyanates for many bioconjugation applications due to their greater stability in aqueous environments. rsc.orgrsc.org Fluorescein (B123965) isothiocyanate (FITC) is a classic example of an isothiocyanate used for fluorescently labeling proteins. rsc.orgnih.gov

The development of novel isothiocyanate-containing probes for advanced biological applications is an active area of research. This includes their use in creating antibody-drug conjugates (ADCs), where the isothiocyanate group can act as a linker to attach a cytotoxic drug to an antibody. The versatility of isothiocyanates allows for their incorporation into various molecules for targeted delivery and imaging. For instance, rhenium(I) polypyridine biotin (B1667282) isothiocyanate complexes have been synthesized as luminescent biotinylation reagents for biological labeling and imaging. researchgate.net

Moreover, the reactivity of isothiocyanates can be tuned. While they typically react with amines at a slightly basic pH (9.0–9.5), they can also react with thiols under more neutral conditions (pH 6-8), forming a dithiocarbamate. rsc.orgnih.gov This dual reactivity offers opportunities for developing pH-controlled or site-selective bioconjugation strategies. The ability to label polysaccharides and other biomolecules with isothiocyanate-functionalized tags like biotin and fluorescent dyes further expands their utility in studying complex biological systems. nih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. nih.govresearchgate.netresearchgate.net The integration of flow chemistry with the synthesis of pyridyl isothiocyanates holds significant promise for the on-demand and efficient production of these important building blocks. nih.gov

Flow-based protocols can be particularly advantageous for handling reactive intermediates like isothiocyanates, which are often best prepared and used immediately. nih.gov By employing immobilized reagents within a flow cartridge, the synthesis of isothiocyanates from precursors like chloroximes can be expedited, often eliminating the need for traditional work-up and purification steps. nih.gov This approach allows for the rapid generation of a library of isothiocyanate building blocks with high purity. nih.govresearchgate.net

Automated synthesis platforms, which combine flow chemistry with robotic systems and machine learning, are poised to accelerate the discovery and optimization of new reactions and the synthesis of novel compounds. researchgate.netrsc.org These systems can autonomously explore reaction conditions and even hypothesize and test new synthetic routes. researchgate.net The application of such technologies to pyridyl isothiocyanate chemistry could lead to the rapid development of new derivatives with tailored properties for specific applications. The ability to perform multi-step sequences in a continuous flow manner without isolating intermediates further enhances the efficiency and sustainability of the synthetic process. researchgate.net

Exploration of New Reactivity Manifolds and Catalytic Transformations

The isothiocyanate functional group is a versatile platform for a wide range of chemical transformations, and future research will undoubtedly uncover new reactivity patterns and catalytic applications for pyridyl isothiocyanates. chemrxiv.orgmdpi.com While the reaction with nucleophiles is well-established, the exploration of novel cycloaddition reactions and catalytic transformations will expand the synthetic utility of these compounds. mdpi.com

Recent advancements have focused on the development of catalytic methods for isothiocyanate synthesis, moving away from stoichiometric reagents. nih.govrsc.org The exploration of new catalytic systems, including those based on non-precious metals, for both the synthesis and subsequent transformation of pyridyl isothiocyanates is a key future direction. For example, iron-mediated desulfurization has been explored for the synthesis of aromatic isothiocyanates. tandfonline.com

Furthermore, the reactivity of the isothiocyanate group itself can be harnessed in novel catalytic cycles. The ability of the sulfur atom in the isothiocyanate group to participate in coordination chemistry, for instance, by acting as an acceptor site for halogen bonding, opens up possibilities for designing new supramolecular assemblies and catalysts. acs.org The investigation of radical-based transformations involving isothiocyanates is another emerging area, with studies showing the potential for isothiocyanate transfer reactions. nih.gov

Synergistic Approaches Combining Computational and Experimental Research